molecular formula C14H19NO3 B11769720 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid CAS No. 886503-87-3

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid

Cat. No.: B11769720
CAS No.: 886503-87-3
M. Wt: 249.30 g/mol
InChI Key: VXHJLMQSEDWIOE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by a hydroxyl group on the β-carbon of the phenylethyl side chain and a carboxylic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 250.31 g/mol (calculated). The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the carboxylic acid enables salt formation, improving aqueous solubility.

Properties

CAS No.

886503-87-3

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(2-hydroxy-2-phenylethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H19NO3/c16-13(11-4-2-1-3-5-11)10-15-8-6-12(7-9-15)14(17)18/h1-5,12-13,16H,6-10H2,(H,17,18)

InChI Key

VXHJLMQSEDWIOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC(C2=CC=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemistry

  • Synthetic Intermediate : This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It can be utilized to develop more complex molecules or as a building block for drug design.

Biology

  • Biological Activity Studies : Research has indicated that this compound may exhibit various biological activities, including interactions with enzymes and receptors. Its mechanism of action typically involves modulation of biochemical pathways, which can lead to alterations in cellular processes.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid suggest its use as a precursor in drug development. It has been studied for potential applications in pain management and as an analgesic, given its structural similarities to known opioid compounds .

Industry

  • Specialty Chemicals Production : The compound is also utilized in the production of specialty chemicals, which are essential for various industrial applications ranging from pharmaceuticals to agrochemicals.

Data Tables

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisBuilding blocks for pharmaceuticals
BiologyStudies on biological activityInteraction with enzymes and receptors
MedicinePotential therapeutic usesAnalgesics, opioid derivatives
IndustryProduction of specialty chemicalsPharmaceuticals, agrochemicals

Case Study 1: Analgesic Properties

Research published in PubMed Central highlights the synthesis of compounds related to the fentanyl series, noting that derivatives similar to this compound exhibit significant analgesic activity. These studies demonstrate that modifications to the piperidine structure can enhance potency and selectivity towards mu-opioid receptors, suggesting potential applications in pain management therapies .

Case Study 2: Enzyme Inhibition

A study conducted on various piperidine derivatives showed that compounds structurally related to this compound possess enzyme inhibitory properties. Specifically, they were evaluated for their ability to inhibit acetylcholinesterase and urease, indicating their potential use in treating conditions such as Alzheimer's disease and other cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid 2-Hydroxy-2-phenylethyl C₁₄H₁₉NO₃ 250.31 Hydroxyl, Carboxylic Acid High polarity, H-bond donor/acceptor
1-(2-Phenylethyl)piperidine-4-carboxylic acid Phenylethyl (no hydroxyl) C₁₄H₁₉NO₂ 233.31 Carboxylic Acid Lipophilic, reduced solubility
1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid Methoxyphenyl acetyl C₁₅H₁₉NO₄ 289.32 Methoxy, Ketone, Carboxylic Acid Enhanced lipophilicity, ester stability
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl C₉H₁₅NO₄ 201.22 Ester, Carboxylic Acid Moderate solubility, ester hydrolysis susceptibility
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid Difluoromethyl, methoxyphenyl pyrimidine C₁₈H₁₉F₂N₃O₃ 363.37 Fluorine, Pyrimidine, Carboxylic Acid Metabolic stability, electronic effects

Key Differences and Implications

Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity (TPSA ≈ 70 Ų estimated) compared to non-hydroxylated analogs like 1-(2-phenylethyl)piperidine-4-carboxylic acid (TPSA ≈ 50 Ų) . This enhances solubility but may reduce blood-brain barrier (BBB) penetration . In contrast, the methoxy group in ’s compound boosts lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Carboxylic Acid vs. Ester :

  • The carboxylic acid in the target compound allows for salt formation (e.g., sodium or hydrochloride salts), improving bioavailability. Esters, as in ’s compound, are prone to hydrolysis but can act as prodrugs .

Fluorine and Heterocycles :

  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation. The target compound’s hydroxyl group may undergo faster metabolic clearance .
  • Pyrimidine-containing analogs () introduce aromatic nitrogen, enabling π-π stacking interactions in drug-receptor binding, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : The hydroxyl group increases water solubility (estimated Log S ≈ -2.5) compared to the ethyl analog (Log S ≈ -3.0) but is less soluble than esterified versions (e.g., ethoxycarbonyl derivative, Log S ≈ -1.8) .
  • Hydrogen Bonding: The target compound has 3 hydrogen bond donors (OH, COOH, NH) and 4 acceptors (OH, COOH, two ether O), influencing its interaction with biological targets .

Biological Activity

1-(2-Hydroxy-2-phenylethyl)piperidine-4-carboxylic acid, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various synthetic opioids and has been studied for its interactions with opioid receptors and other biological pathways.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, a hydroxyl group, and a carboxylic acid moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a versatile intermediate in pharmaceutical synthesis.

The biological activity of this compound primarily involves its interaction with opioid receptors. Research indicates that derivatives of this compound can act as agonists or antagonists at these receptors, influencing pain perception and other physiological processes. The compound's ability to modulate receptor activity suggests potential applications in pain management and other therapeutic areas .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to disrupt PD-1/PD-L1 binding, which is crucial in immune response modulation. For instance, a related compound showed effective binding to human PD-L1 with a dissociation constant (kD) of approximately 27 nM, indicating significant biological activity .

Compound Binding Affinity (kD) Biological Activity
This compoundTBDModulates opioid receptor activity
Related Compound (4a)27 nMDisrupts PD-1/PD-L1 binding

Case Studies

A notable case study involved the synthesis of various analogs based on the piperidine structure, which were evaluated for their analgesic properties. The findings indicated that modifications to the piperidine ring significantly affected the potency and selectivity for opioid receptors. The most active compounds exhibited enhanced affinity for the μ-opioid receptor compared to traditional opioids like morphine .

Pharmacokinetics and Metabolism

The metabolic pathways of this compound involve biotransformation through hydroxylation and N-dealkylation processes. These metabolic transformations are primarily mediated by cytochrome P450 enzymes, which play a crucial role in determining the compound's pharmacokinetic profile .

Metabolic Pathway Enzyme Involved Outcome
HydroxylationCYP3A4Active metabolites
N-dealkylationCYP3A4Inactive metabolites

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